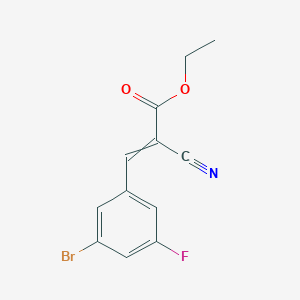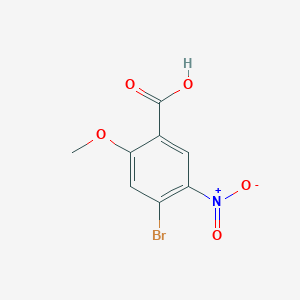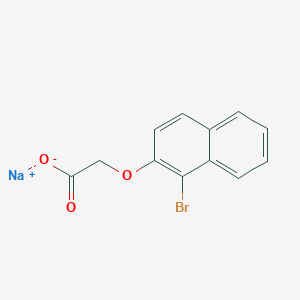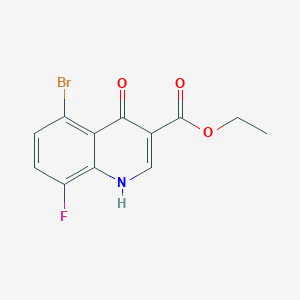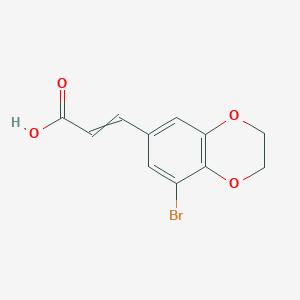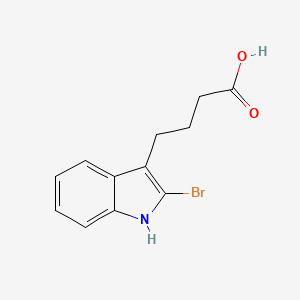
4-(2-bromo-1H-indol-3-yl)butanoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-bromo-1H-indol-3-yl)butanoic acid is a compound that belongs to the indole family, which is known for its diverse biological activities. The indole nucleus is a significant heterocyclic system found in many natural products and synthetic drugs. This compound is characterized by the presence of a bromine atom at the 2-position of the indole ring and a butanoic acid side chain at the 3-position .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the bromination of 1H-indole-3-butanoic acid using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(2-bromo-1H-indol-3-yl)butanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The indole ring can be oxidized to form various oxindole derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the indole ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents like Grignard reagents.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted indole derivatives.
Oxidation Reactions: Products include oxindoles and other oxidized indole derivatives.
Reduction Reactions: Products include de-brominated indole derivatives and reduced indole compounds.
Scientific Research Applications
4-(2-bromo-1H-indol-3-yl)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: It is studied for its potential biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 4-(2-bromo-1H-indol-3-yl)butanoic acid involves its interaction with various molecular targets and pathways. The indole nucleus can bind to multiple receptors and enzymes, modulating their activity. The bromine atom may enhance the compound’s binding affinity and specificity for certain targets. The butanoic acid side chain can influence the compound’s solubility and cellular uptake .
Comparison with Similar Compounds
Similar Compounds
Indole-3-butyric acid: A plant hormone used to stimulate root growth.
Indole-3-acetic acid: Another plant hormone with similar biological activities.
5-bromoindole: A simpler brominated indole derivative with different chemical properties.
Uniqueness
4-(2-bromo-1H-indol-3-yl)butanoic acid is unique due to the combination of the bromine atom and the butanoic acid side chain, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H12BrNO2 |
|---|---|
Molecular Weight |
282.13 g/mol |
IUPAC Name |
4-(2-bromo-1H-indol-3-yl)butanoic acid |
InChI |
InChI=1S/C12H12BrNO2/c13-12-9(5-3-7-11(15)16)8-4-1-2-6-10(8)14-12/h1-2,4,6,14H,3,5,7H2,(H,15,16) |
InChI Key |
JKKAIXBDQDPTFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)Br)CCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


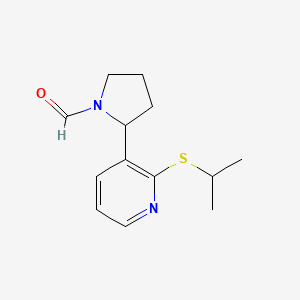
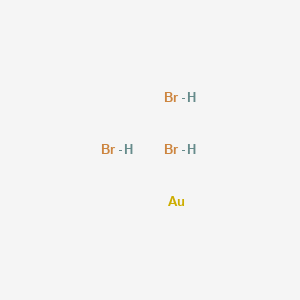

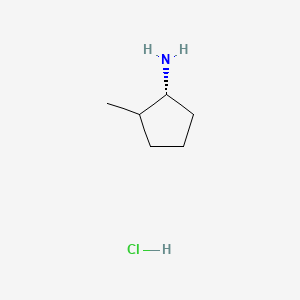

![N-[1-(4-pyrazol-1-ylphenyl)ethylidene]hydroxylamine](/img/structure/B11822106.png)
